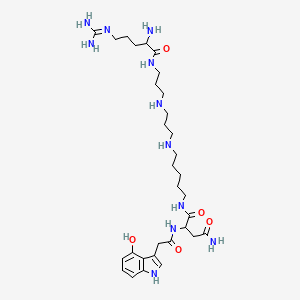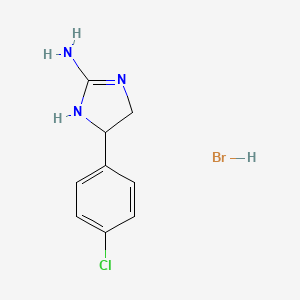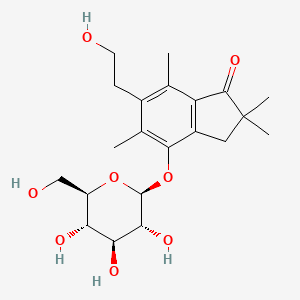
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- is a natural product found in Onychium siliculosum with data available.
Aplicaciones Científicas De Investigación
Applications in Dopamine Receptor Research
- Claudi et al. (1996) synthesized enantiomeric pairs of related compounds, displaying affinity for dopamine D1 and D2 receptors. These compounds, including trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, were evaluated for their potential as central D1 agonists in a behavioral study on rats, indicating significant relevance in neuroscience and pharmacology research (Claudi et al., 1996).
Advances in Organic Chemistry and Synthesis
- Larsen and Stoodley (1990) discussed the influence of anomeric configuration and O-benzyl substitution on the diastereofacial reactivity of certain derivatives, contributing to the understanding of asymmetric synthesis in organic chemistry (Larsen & Stoodley, 1990).
- Wessel and Englert (1994) conducted a study on the synthesis and NMR characterization of sophorosyl trehalose tetrasaccharides, highlighting the compound's role in carbohydrate chemistry and spectroscopy (Wessel & Englert, 1994).
Isolation and Characterization in Natural Products
- Takara et al. (2003) isolated new phenolic compounds from Kokuto, non-centrifuged cane sugar, demonstrating the compound's significance in the study of natural products and their bioactive potential (Takara et al., 2003).
Structural and Spectroscopic Analysis
- Çalış et al. (1999) isolated and elucidated the structure of various phenylvaleric acid and flavonoid glycosides, employing methods like NMR and HPLC, which are crucial in pharmaceutical and biochemical research (Çalış et al., 1999).
- Lee et al. (1995) reported the structure of a related compound, emphasizing its role as a β-glucosidase inhibitor and its implications in enzymology and medicinal chemistry (Lee et al., 1995).
Pharmacological and Biological Activity Studies
- Yerra et al. (2020) focused on the degradation products of indacaterol, a drug used in COPD treatment, which underscores the importance of stability and degradation studies in pharmaceutical sciences (Yerra et al., 2020).
Propiedades
Número CAS |
78415-48-2 |
|---|---|
Nombre del producto |
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- |
Fórmula molecular |
C21H30O8 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one |
InChI |
InChI=1S/C21H30O8/c1-9-11(5-6-22)10(2)18(12-7-21(3,4)19(27)14(9)12)29-20-17(26)16(25)15(24)13(8-23)28-20/h13,15-17,20,22-26H,5-8H2,1-4H3/t13-,15-,16+,17-,20+/m1/s1 |
Clave InChI |
CLZGEWQFWIBQEP-RGCXKDKSSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)CCO |
SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)CCO |
SMILES canónico |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)CCO |
Sinónimos |
onitinoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



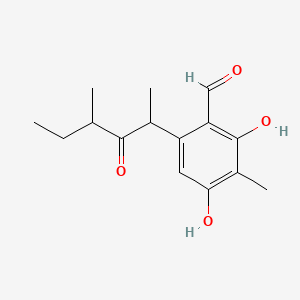
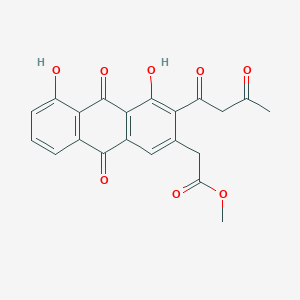
![N-[4-(4-nitrophenylphospho)butanoyl]alanine](/img/structure/B1195526.png)
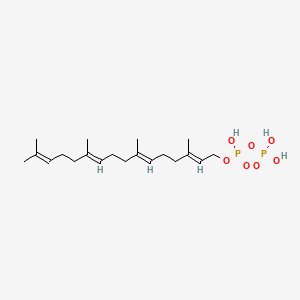
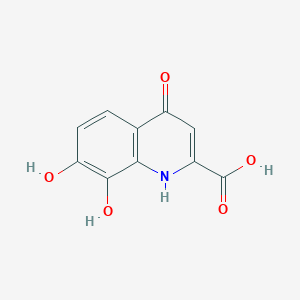
![5-[2-(4-Hydroxyphenyl)ethynyl]benzene-1,3-diol](/img/structure/B1195530.png)
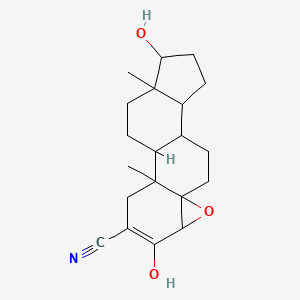
![3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B1195533.png)
![2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)
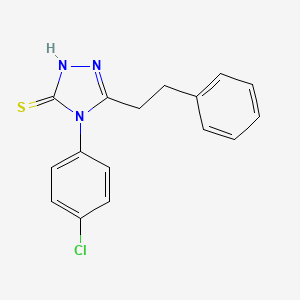
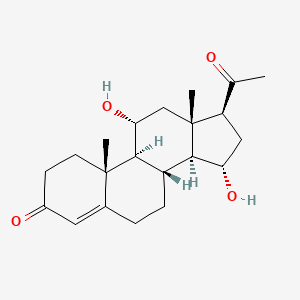
![[(1r)-1-Aminoethyl]phosphonic acid](/img/structure/B1195540.png)
